Glycylmethionine - 1999-34-4

Glycylmethionine

Catalog Number: EVT-370482
CAS Number: 1999-34-4
Molecular Formula: C7H14N2O3S
Molecular Weight: 206.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Peptide Transport Studies: Researchers utilize glycylmethionine to investigate the mechanisms of peptide uptake in bacteria like Escherichia coli and Salmonella typhimurium [, , , ].
  • Metal Ion Complexation Studies: Glycylmethionine acts as a ligand in studying the complexation behavior of metal ions, such as Palladium(II), Silver(I), and Tin(IV), with biological molecules [, , , , , ]. This helps understand the role of metal ions in biological systems.
  • Nutrient Utilization Studies: Studies explore the ability of different cell types, like C2C12 myogenic and MAC-T bovine mammary epithelial cells, to utilize glycylmethionine as a source of methionine for protein synthesis [].
Molecular Structure Analysis

Crystallographic studies have provided detailed insights into the solid-state structures of glycylmethionine complexes with various metal ions, revealing the coordination geometry around the metal center and the binding modes of the dipeptide ligand [, , ].

Chemical Reactions Analysis
  • Metal Ion Complexation: The amine, carboxyl, and sulfur atoms of glycylmethionine can act as donor atoms to coordinate with metal ions, forming complexes with diverse structures and properties [, , , , , ].
  • Hydrolysis: Glycylmethionine can be hydrolyzed by peptidases, enzymes that cleave peptide bonds, yielding the constituent amino acids glycine and methionine [, ].
Mechanism of Action
  • Peptide Transport: Studies suggest that glycylmethionine utilizes specific peptide transport systems in bacteria, likely involving membrane-bound transporter proteins [, , ]. These transporters recognize and bind to the dipeptide, facilitating its translocation across the cell membrane.
  • Metal Ion Complexation: Glycylmethionine interacts with metal ions through its donor atoms (amine nitrogen, carboxyl oxygen, and sulfur), forming coordination complexes. The mechanism of complex formation involves the displacement of weakly bound ligands from the metal ion's coordination sphere by the donor atoms of glycylmethionine [, , , , , ].
  • Nutrient Utilization: Cells capable of utilizing glycylmethionine for protein synthesis likely possess intracellular peptidases that hydrolyze the dipeptide into its constituent amino acids, glycine and methionine [, ]. These amino acids are then used in cellular protein synthesis.
Applications
  • Model Peptide: Glycylmethionine serves as a model dipeptide for investigating peptide transport mechanisms in bacteria, providing insights into the substrate specificity and kinetics of peptide transporters [, , ]. This knowledge contributes to understanding nutrient uptake and utilization in microorganisms.
  • Metal Ion Ligand: Glycylmethionine's ability to coordinate with various metal ions makes it valuable in studying metal ion complexation, particularly with biologically relevant metal ions like Palladium(II), Silver(I), and Tin(IV) [, , , , , ]. This research aids in understanding the roles of metal ions in biological systems, including their interactions with proteins and enzymes.
  • Nutrient Source: Studies exploring the ability of different cell types to utilize glycylmethionine as a source of methionine for protein synthesis provide insights into the metabolic pathways of these cells and their ability to utilize dipeptides as nutrients []. This knowledge has implications for developing cell culture media and understanding nutrient utilization in various organisms.

Methionine

    Relevance: In the studies provided, methionine serves as a critical reference point for understanding glycylmethionine uptake and utilization. Researchers used physiological auxotrophs, bacteria with repressed methionine biosynthesis, to investigate if glycylmethionine could substitute for methionine in protein synthesis. They found that protein synthesis occurred in the presence of either exogenous methionine or glycylmethionine, indicating that glycylmethionine could act as a methionine source. [, ] The ability of various methionine-containing peptides, including glycylmethionine, to support protein accretion in C2C12 and MAC-T cells further highlights the close metabolic relationship between methionine and these peptides. []

Glycylmethionylglycine

    Relevance: This tripeptide is relevant to the study of peptide transport and hydrolysis in bacteria. Studies on Pseudomonas putida and Pseudomonas maltophilia demonstrate that these bacteria can utilize glycylmethionylglycine as a source of methionine for growth, similar to glycylmethionine. [, ] This suggests shared transport mechanisms or intracellular peptidases capable of hydrolyzing both dipeptides and tripeptides containing methionine.

Leucylleucine

    Relevance: Leucylleucine is structurally similar to glycylmethionine and was used to investigate the substrate specificity of peptidases in Pseudomonas putida. Results showed that leucylleucine did not compete with glycylmethionine for hydrolysis, suggesting distinct substrate specificities for the involved peptidases. [] This finding indicates the presence of specific transport and hydrolysis mechanisms for different dipeptides in bacteria.

Leucylglycylglycine

    Relevance: Similar to leucylleucine, leucylglycylglycine was utilized in studies on Pseudomonas putida to investigate the specificity of peptide hydrolysis. Results demonstrated that leucylglycylglycine did not compete with glycylmethionylglycine for hydrolysis, suggesting the presence of different peptidases or binding sites for dipeptides and tripeptides. []

Glycylglycine

    Relevance: This dipeptide was used in studies on peptide transport to assess the impact of the methionine residue in glycylmethionine. Research on Pseudomonas putida showed that while glycylglycine is transported by the oligopeptide uptake system, it does not interfere with the uptake of glycylmethionine, which utilizes a separate dipeptide transport system. [] This emphasizes the specificity of dipeptide transport systems in bacteria. Furthermore, the use of glycylglycyl-D,L-p-fluorophenylalanine as a growth inhibitor highlights the importance of specific peptide structures for bacterial metabolism. []

N-Acetyl-D,L-methionine

    Relevance: This compound is relevant in the context of aminoacylase activity. The study examining the recombinant aminoacylase from Escherichia coli LGE 36 utilized N-acetyl-D,L-methionine as a substrate. Interestingly, the addition of Co2+ ions significantly enhanced the acylase activity towards this substrate, highlighting the potential for enzymatic modification of methionine derivatives. []

Methionylglycine

    Relevance: This dipeptide, along with glycylmethionine, was investigated for its ability to form complexes with silver(I). [] These studies provided insights into the coordination chemistry of methionine-containing dipeptides and the influence of the methionine residue's position on metal binding.

Methionylmethionine

    Relevance: Similar to methionylglycine, this dipeptide, including its different stereoisomers, was used to study the complexation of silver(I) with sulfur-containing peptides. [] This research aimed to understand the influence of peptide conformation and chirality on the stability and structure of the resulting complexes.

Properties

CAS Number

1999-34-4

Product Name

Glycylmethionine

IUPAC Name

2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoic acid

Molecular Formula

C7H14N2O3S

Molecular Weight

206.27 g/mol

InChI

InChI=1S/C7H14N2O3S/c1-13-3-2-5(7(11)12)9-6(10)4-8/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12)

InChI Key

PFMUCCYYAAFKTH-UHFFFAOYSA-N

SMILES

CSCCC(C(=O)O)NC(=O)CN

Canonical SMILES

CSCCC(C(=O)O)NC(=O)CN

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